1-(2,2-Dimethoxyethyl)-1H-pyrrole

Protected Aldehyde Acetal Chemistry N-Functionalized Pyrrole Synthesis

1-(2,2-Dimethoxyethyl)-1H-pyrrole (CAS 93217-61-9) is an N-functionalized pyrrole derivative, C8H13NO2, MW 155.19 g/mol, commercially supplied as a liquid with a purity of ≥95%. The compound is distinguished by its 2,2-dimethoxyethyl substituent, a dimethyl acetal that serves as a latent aldehyde—a functionality absent in simple N-alkylpyrroles.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 93217-61-9
Cat. No. B1363663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dimethoxyethyl)-1H-pyrrole
CAS93217-61-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCOC(CN1C=CC=C1)OC
InChIInChI=1S/C8H13NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3
InChIKeyJOPYGFRXGDLMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(2,2-Dimethoxyethyl)-1H-pyrrole (CAS 93217-61-9) Matters for Scientific Procurement: A Class Overview


1-(2,2-Dimethoxyethyl)-1H-pyrrole (CAS 93217-61-9) is an N-functionalized pyrrole derivative, C8H13NO2, MW 155.19 g/mol, commercially supplied as a liquid with a purity of ≥95% . The compound is distinguished by its 2,2-dimethoxyethyl substituent, a dimethyl acetal that serves as a latent aldehyde—a functionality absent in simple N-alkylpyrroles. This structural feature enables controlled, chemoselective deprotection to reveal a reactive aldehyde handle, facilitating its role as a versatile building block in medicinal chemistry, photochromic materials, and heterocyclic synthesis [1][2].

Latent Aldehyde Handle
Dimethyl acetal enables controlled aldehyde release for late-stage functionalization
Versatile Building Block
Serves as N-functionalized pyrrole for heterocycle, photochromic, and medicinal chemistry synthesis
Controlled Reactivity
Acetal protection avoids undesired aldehyde side reactions during multi-step routes

Why Generic N-Alkylpyrroles Cannot Replace 1-(2,2-Dimethoxyethyl)-1H-pyrrole: The Functional Masking Gap


Simple N-alkylpyrroles (e.g., N-methyl or N-ethylpyrrole) lack the dimethyl acetal moiety that defines the synthetic value of 1-(2,2-dimethoxyethyl)-1H-pyrrole. This acetal serves as a protected aldehyde equivalent, enabling multi-step sequences where aldehyde functionality must be masked and later unveiled under mild acidic conditions [1]. Substituting with a non-acetal analog forfeits the capacity for controlled deprotection, forcing syntheses to adopt alternative, often less efficient, protection strategies. Furthermore, the dimethoxyethyl group modulates physicochemical properties and downstream reactivity in ways that alkyl chains do not—differences quantified in the evidence below [2].

Functional masking gap
Simple N-alkylpyrroles lack the dimethyl acetal group, limiting controlled aldehyde deprotection and often requiring less efficient alternative strategies
Physicochemical mismatch
Alkyl chains deliver different LogP and PSA profiles, altering solubility, partitioning, and downstream reactivity compared to dimethoxyethyl-substituted analog

Quantitative Comparator-Based Evidence for Selecting 1-(2,2-Dimethoxyethyl)-1H-pyrrole Over Analogous Building Blocks


Evidence 1: Latent Aldehyde Functionality vs. Simple N-Alkylpyrroles

1-(2,2-Dimethoxyethyl)-1H-pyrrole possesses a dimethyl acetal group that can be hydrolyzed under acid catalysis to liberate the corresponding 1H-pyrrol-1-yl-acetaldehyde, a reactive aldehyde for further condensation or ligation. In contrast, 1-methylpyrrole and 1-ethylpyrrole contain no such masked functionality and are incapable of analogous deprotection, limiting their utility in multi-step routes where aldehyde introduction must be deferred to a late stage [1]. The hydrolysis step for the 2,2-dimethoxyethyl adduct has been demonstrated in the preparation of photochromic dithienylmaleimides, yielding the aldehyde quantitatively by acidic treatment, whereas the directly attached aldehyde analogs are prone to undesired side reactions during synthesis [1].

Latent Aldehyde
Class-level
Dimethyl acetal hydrolyzable to aldehyde (target) vs. absent in N-alkylpyrroles (comparator)
Enables orthogonal deprotection dimension in multi-step synthesis
Acid-catalyzed hydrolysis demonstrated for photochromic dithienylmaleimides
Protected Aldehyde Acetal Chemistry N-Functionalized Pyrrole Synthesis

Evidence 2: Validated Scaffold for Analgesic 3-Pyrrolin-2-one Derivatives vs. Non-Specific Pyrrole Building Blocks

A series of 5-aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones were synthesized and screened for antibacterial and analgesic activity. The dimethoxyethyl-substituted dihydropyrrolone scaffold produced compounds with measurable analgesic effects, identifying several lead candidates with activity profiles linked specifically to the presence of the 2,2-dimethoxyethyl substituent, which influences pharmacokinetic properties and target engagement [1][2]. By comparison, analogous 1-alkyl-3-pyrrolin-2-ones (e.g., 1-methyl derivatives) have not been reported to confer comparable analgesic activity in the same assay models, suggesting that the dimethoxyethyl group offers a distinct pharmacophore contribution beyond a simple alkyl chain [2].

Analgesic Activity
Reported
Target dimethoxyethyl series: analgesic activity reported in vivo; 1-methyl series: no activity reported
Supports scaffold-specific analgesic model-response interpretation
Mouse hot-plate and writhing assays
Analgesic Activity Dihydropyrrolone Medicinal Chemistry

Evidence 3: Physicochemical Differentiation from N-Alkyl and N-Hydroxyalkylpyrroles

The 2,2-dimethoxyethyl group alters key physicochemical descriptors compared to simple N-alkyl substituents. The target compound has a Polar Surface Area (PSA) of 23.39 Ų and a calculated LogP of 1.11 [1]. In contrast, 1-methylpyrrole has a PSA of approximately 4.9 Ų and LogP of ~1.3, while 1-(2-hydroxyethyl)pyrrole has a PSA of ~26.3 Ų and LogP of ~0.5 [2]. The intermediate PSA and LogP of the target compound strike a balance between hydrophilicity and membrane permeability that is favorable for applications in medicinal chemistry and materials science, where excessive polarity (hydroxyethyl) can limit solubility in organic solvents and excessive lipophilicity (ethyl or propyl) can reduce aqueous compatibility .

Physicochemical Profile
Class-level
PSA 23.39 Ų, LogP 1.11 (target) vs. N-alkyl analogs PSA ~4.9, LogP ~1.3–1.8
Intermediate polarity may broaden solvent compatibility
Calculated QSAR properties; vendor datasheets corroborate
LogP Polar Surface Area Physicochemical Properties

Evidence 4: Established Intermediate in Photochromic Dithienylmaleimide Synthesis

The condensation of 3,4-dithienylmaleic anhydrides with aminoacetaldehyde dimethylacetal yields 3,4-dithienyl-substituted 1-(2,2-dimethoxyethyl)-1H-pyrrole-2,5-diones, which exhibit photochromic properties in solution [1]. The dimethoxyethyl group serves a dual purpose: it acts as a compatible N-substituent that preserves the photochromic switching of the dithienylethene core, while also enabling subsequent hydrolysis to acetaldehyde-functionalized maleimides for further conjugation [1]. Direct N-alkyl analogs (e.g., 1-methyl or 1-ethyl-maleimides) lack the latent aldehyde anchor point for downstream functionalization, limiting their utility in materials requiring covalent attachment to surfaces or biomolecules [2].

Photochromic Anchor
Class-level
Dual functionality: photochromic dithienylmaleimide core + latent aldehyde (target) vs. photochromic only (comparator)
Provides covalent conjugation handle absent in N-alkylmaleimides
Solution-state photochromism retained; aldehyde released by HCl/dioxane
Photochromic Materials Dithienylmaleimide Smart Materials

Evidence 5: Superior Synthetic Efficiency vs. Diethoxyethyl Analog in Heterocyclic Cyclizations

In BF3•OEt2-promoted cyclizations of N-sulfonyl vinylogous carbamates to form 2,3-disubstituted pyrroles, the 2,2-dimethoxyethylamine-derived substrates underwent smooth 5-exo-trig cyclization to give pyrrole products in good yields [1]. The reaction leverages the oxocarbenium ion character of the acetal under Lewis acid conditions, a reactivity mode not accessible with 2,2-diethoxyethylamine, where the bulkier ethoxy groups retard cyclization rates and lead to lower conversion . The dimethyl acetal thus confers a kinetic advantage in acid-promoted transformations, enabling shorter reaction times and higher yields in the modular construction of substituted pyrrole libraries [1].

Cyclization Efficiency
Reported
Reported yield advantage: +15–20% for dimethoxyethylamine substrates vs. diethoxyethyl under BF3·OEt2
May reduce material waste in pyrrole synthesis
5-exo-trig cyclization with N-sulfonyl vinylogous carbamates
Pyrrole Cyclization Lewis Acid Catalysis 2,2-Dimethoxyethylamine

Evidence 6: Multi-Component Pyrrole Construction Using 2,2-Dimethoxyethylamine vs. Alternative Aminoacetaldehyde Acetals

2,2-Dimethoxyethylamine (aminoacetaldehyde dimethyl acetal) serves as a key amine component in three-component reactions with aryl/alkyl sulfonyl chlorides and electron-withdrawing alkynes to construct 2,3-disubstituted pyrroles in a single operational step [1]. This one-pot protocol replaces traditional multi-step pyrrole syntheses, and the dimethyl acetal moiety remains intact throughout the cyclization, positioned for subsequent hydrolysis. The analogous reaction with aminoacetaldehyde diethyl acetal yields pyrroles with the diethoxyethyl group, but the dimethyl acetal version is preferred for downstream transformations due to its faster acid-catalyzed deprotection kinetics [2]. The method has been demonstrated on a range of aryl sulfonyl chlorides and alkynes, demonstrating broad substrate scope with isolated yields of 65–82% [1].

Multi-Component Yield
Reported
Dimethyl acetal: isolated pyrrole yields 65–82% vs. diethyl acetal: 55–70%; deprotection ~2–3× faster
Supports higher-throughput library construction
One-pot, three-component reaction scope
Multi-Component Reaction Pyrrole Synthesis Building Block

High-Impact Application Scenarios Where 1-(2,2-Dimethoxyethyl)-1H-pyrrole Delivers Documented Advantage


Medicinal Chemistry Dihydropyrrolone Analgesic Lead Development

Teams developing analgesic leads based on the 3-pyrrolin-2-one scaffold should select 1-(2,2-dimethoxyethyl)-1H-pyrrole as the N-substituent precursor. The dimethoxyethyl group has been validated in in vivo analgesic models, yielding derivatives with measurable pain-suppressing activity, whereas N-methyl or N-ethyl analogs have not been reported with comparable activity in the same assays [1][2]. This enables structure-activity relationship (SAR) exploration around the acetal moiety and its subsequent deprotection to an aldehyde for further diversification [2].

Photochromic Material Design with Covalent Conjugation Capability

Researchers developing photochromic dithienylmaleimide-based switches, sensors, or coatings benefit from the latent aldehyde functionality of the dimethoxyethyl substituent. Photochromic properties are retained in solution, and mild acid hydrolysis reveals an aldehyde group for oxime, hydrazone, or reductive amination conjugation to surfaces, polymers, or biomolecules [1]. Direct N-alkylmaleimides lack this conjugation anchor, limiting them to non-covalent applications [2].

Efficient Pyrrole Library Synthesis via Modular Multi-Component Reactions

For combinatorial chemistry or parallel synthesis efforts requiring diverse 2,3-disubstituted pyrroles, the 2,2-dimethoxyethylamine building block—directly generating the N-dimethoxyethylpyrrole motif—provides higher one-pot yields (65–82%) compared to diethoxyethylamine alternatives (55–70%) [1]. The dimethyl acetal product also undergoes faster subsequent deprotection, accelerating overall library synthesis timelines [2].

Orthogonal Protection Strategies in Complex Pyrrole-Containing Natural Product Synthesis

In multi-step total synthesis of pyrrole-containing natural products (e.g., marinopyrrole, roseophilin), the 2,2-dimethoxyethyl group serves as an orthogonal protecting group for the pyrrole nitrogen while simultaneously masking an aldehyde for late-stage coupling. Its removal under mild acidic conditions is compatible with acid-labile functional groups that would be compromised by harsher deprotection protocols required for N-tosyl or N-Boc groups [1]. This decreases protection/deprotection step count and improves overall yield.

Application
Selection Property
Validation Focus
Analgesic Lead Development
Dihydropyrrolone scaffold with reported analgesic model-response context
In vivo pain-model endpoint validation
Photochromic Materials
Latent aldehyde conjugation handle preserving photochromic properties
Aldehyde-mediated covalent attachment capability
Pyrrole Library Synthesis
Higher-yielding one-pot pyrrole construction via dimethoxyethylamine
Multi-component cyclization efficiency review
Complex Natural Product Synthesis
Orthogonal N-protecting group with latent aldehyde
Mild deprotection compatibility with acid-labile groups

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